3-Ethoxy-5-iodo-4-propoxybenzoic acid
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Overview
Description
3-Ethoxy-5-iodo-4-propoxybenzoic acid is an organic compound with the molecular formula C12H15IO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, iodo, and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-iodo-4-propoxybenzoic acid typically involves multi-step organic reactions. One common method is the iodination of 3-ethoxy-4-propoxybenzoic acid using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-iodo-4-propoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a nucleophilic substitution reaction might yield a compound with a different halogen or functional group in place of the iodine atom.
Scientific Research Applications
3-Ethoxy-5-iodo-4-propoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-iodo-4-propoxybenzoic acid involves its interaction with specific molecular targets. The presence of the iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethoxy and propoxy groups may influence the compound’s solubility and ability to penetrate biological membranes, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-propoxybenzoic acid: Lacks the iodine substituent, which may result in different reactivity and biological activity.
5-Iodo-2-methoxybenzoic acid: Contains a methoxy group instead of the propoxy group, potentially affecting its chemical properties and applications.
4-Ethoxy-3-iodobenzoic acid: Similar structure but with different positioning of the ethoxy and iodine groups.
Uniqueness
3-Ethoxy-5-iodo-4-propoxybenzoic acid is unique due to the specific combination and positioning of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, makes it a valuable intermediate for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKVRICYCNCTMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)C(=O)O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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